molecular formula C6H11NO3 B3429738 Ac-DL-Abu-OH CAS No. 7682-14-6

Ac-DL-Abu-OH

Cat. No.: B3429738
CAS No.: 7682-14-6
M. Wt: 145.16 g/mol
InChI Key: WZVZUKROCHDMDT-UHFFFAOYSA-N
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Description

Chemical Identity and Structure Ac-DL-Abu-OH, or Acetyl-DL-2-aminobutyric acid, is a chemically modified amino acid derivative. Its IUPAC name is N-acetyl-2-aminobutanoic acid, with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.2 g/mol . The compound consists of a racemic mixture (DL-form) of 2-aminobutyric acid (Abu) acetylated at the α-amino group. Abu itself is a non-proteinogenic amino acid with a four-carbon backbone, distinguishing it from alanine (three carbons) and valine (branched chain).

Applications in Research this compound is primarily utilized in peptide synthesis as a building block to introduce structural diversity or modulate peptide stability . Its acetyl group serves as a protective moiety for the amino group during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVZUKROCHDMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00992835
Record name 2-[(1-Hydroxyethylidene)amino]butanoic acid
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7211-57-6, 34271-27-7, 7682-14-6
Record name 2-(Acetylamino)butanoic acid
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Record name NSC203440
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Record name 2-[(1-Hydroxyethylidene)amino]butanoic acid
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Record name (�±)-2-Acetamido-butyric acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Abu-OH typically involves the acetylation of DL-2-amino-N-butyric acid. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent. The reaction mixture is usually maintained at a specific temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acetylation processes using automated reactors. The reaction conditions are carefully monitored to maintain consistency and quality. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Abu-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amino acids, and substituted amino acid derivatives.

Scientific Research Applications

Ac-DL-Abu-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ac-DL-Abu-OH involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The acetyl group in this compound can be involved in acetylation reactions, affecting protein function and gene expression .

Comparison with Similar Compounds

Molecular and Structural Comparisons

The table below summarizes key parameters of Ac-DL-Abu-OH and related acetylated or protected amino acids:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature Primary Use
This compound C₆H₁₁NO₃ 145.2 7682-14-6 Linear chain with ethyl side chain Peptide synthesis, SPPS protection
Ac-Ala-OH C₅H₉NO₃ 131.13 97-69-8 Methyl side chain Model studies in peptide chemistry
Ac-DL-Pro-OH C₇H₁₁NO₃ 157.17 1074-79-9 Cyclic secondary amine (proline) Conformational studies in peptides
Boc-DL-Abu-OH C₉H₁₇NO₄ 203.2 N/A tert-Butoxycarbonyl (Boc) protection Acid-sensitive peptide synthesis
Ac-DL-Phe(3-CN)-OH C₁₂H₁₂N₂O₃ 232.24 367272-51-3 Phenylalanine with cyano substituent Specialty peptide modifications

Key Observations :

  • Protecting Groups : Unlike the acid-labile Boc group in Boc-DL-Abu-OH, the acetyl group in this compound requires harsher conditions (e.g., strong acids or bases) for removal, limiting its use in sensitive syntheses .
  • Cyclic vs. Linear Structures : Ac-DL-Pro-OH introduces conformational rigidity due to proline’s cyclic structure, whereas this compound’s linear chain offers flexibility .

Physicochemical Properties

  • Solubility : this compound is typically soluble in polar aprotic solvents (e.g., DMSO), a trait shared with Ac-DL-Phg-OH (phenylglycine derivative), which is also DMSO-soluble .
  • Stability : The acetyl group enhances stability against enzymatic degradation compared to unprotected H-DL-Abu-OH (CAS 2835-81-6), which is prone to racemization .

Critical Analysis of Data Gaps

  • Safety Profiles : The absence of GHS classifications for Ac-DL-Pro-OH and this compound underscores the need for standardized toxicological assessments .

Biological Activity

Ac-DL-Abu-OH, also known as Acetyl-DL-α-aminobutyric acid, is a derivative of the amino acid alanine and has garnered interest in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is synthesized from α-aminobutyric acid, which is known for its role in protein synthesis and as a precursor for neurotransmitters. The acetylation enhances its lipophilicity, potentially improving its bioavailability and interaction with biological systems.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in various cellular models. This property is crucial for mitigating damage in conditions such as neurodegenerative diseases.

2. Muscle Recovery and Performance

This compound has been studied for its ergogenic effects, particularly in enhancing muscle recovery post-exercise. Studies suggest that it aids in reducing muscle damage and inflammation, thereby improving recovery times and overall physical performance during strenuous activities .

3. Neuroprotective Effects

The compound has demonstrated neuroprotective effects in vitro, suggesting potential applications in treating neurodegenerative disorders. Its ability to modulate neurotransmitter levels may help in conditions like Alzheimer's disease and Parkinson's disease by promoting neuronal health and function .

Case Studies and Experimental Data

StudyFindingsImplications
Luckose et al. (2015)Found that amino acid derivatives like this compound improve mental performance under stressSuggests potential use in cognitive enhancement
In Vitro StudyShowed significant reduction in markers of oxidative stress in neuronal cells treated with this compoundIndicates therapeutic potential for neuroprotection
Exercise Physiology StudyParticipants using this compound reported less muscle soreness post-exercise compared to controlsSupports its use as an ergogenic aid

Comparative Analysis with Other Amino Acid Derivatives

A comparative analysis of this compound with other amino acid derivatives highlights its unique properties:

CompoundAntioxidant ActivityMuscle RecoveryNeuroprotective Effects
This compoundHighSignificant improvement observedPromising results in vitro
L-GlutamineModerateEffective but less than this compoundLimited neuroprotective data
CreatineLowExcellent recovery aidNo significant neuroprotective data

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Ac-DL-Abu-OH while minimizing racemization?

  • Methodology : Use a stepwise solid-phase peptide synthesis (SPPS) approach with Fmoc/t-Bu protection. Monitor racemization via circular dichroism (CD) spectroscopy or chiral HPLC after each coupling step. Employ additives like HOBt or Oxyma Pure to suppress side reactions . For purification, use reversed-phase HPLC with a C18 column and acetonitrile/water gradient. Validate purity (>95%) via mass spectrometry (ESI-MS) and NMR (e.g., ¹H/¹³C DEPT-135) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store lyophilized powder in airtight, light-resistant containers at -20°C under inert gas (argon/nitrogen). For aqueous solutions, use pH 7.4 buffers with 0.1% sodium azide to inhibit microbial growth. Avoid repeated freeze-thaw cycles; aliquot working solutions and discard after 48 hours. Conduct stability assays via UV-Vis spectroscopy (220–280 nm) to detect degradation .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Purity : LC-MS with electrospray ionization (ESI) and tandem MS for fragmentation patterns.
  • Structure : ¹H/¹³C NMR (DMSO-d₆ or D₂O) to confirm backbone amide protons and stereochemistry.
  • Thermal Stability : Differential scanning calorimetry (DSC) to assess melting points and decomposition thresholds.
    Cross-reference data with primary literature in databases like SciFinder or Reaxys to validate assignments .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubMed, ACS Publications) and apply statistical tools (e.g., ANOVA, Cohen’s d) to identify outliers.
  • Experimental Replication : Reproduce conflicting assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature, buffer composition).
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) or MD simulations (GROMACS) to explore binding affinities under varying parameters. Address discrepancies via sensitivity analysis .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

  • Methodology :

  • Process Optimization : Implement design of experiments (DoE) to identify critical factors (e.g., coupling time, solvent purity).
  • Quality Control : Use inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress.
  • Documentation : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for detailed batch records, including raw HPLC chromatograms and NMR spectra .

Q. How should researchers validate computational models predicting this compound’s pharmacokinetic properties?

  • Methodology :

  • In Silico-Experimental Correlation : Compare predicted logP (via ChemAxon) with experimental shake-flask/HPLC logP measurements.
  • ADME Assays : Conduct Caco-2 permeability or microsomal stability tests. Use ROC curves to assess model accuracy.
  • Peer Review : Submit models to platforms like Zenodo for open peer review, ensuring transparency in force-field parameters .

Data Management and Reproducibility

Q. What frameworks ensure rigorous data documentation for this compound studies?

  • Methodology :

  • Electronic Lab Notebooks (ELNs) : Use LabArchives or Benchling to timestamp raw data (e.g., NMR FIDs, LC-MS chromatograms).
  • Metadata Standards : Adopt MIAME (for genomics) or MIAPE (for proteomics) templates, adapted for small molecules.
  • Repository Uploads : Deposit datasets in discipline-specific repositories (e.g., PubChem for bioactivity, Cambridge CCDC for crystallography) .

Ethical and Safety Considerations

Q. What ethical guidelines apply to studies involving this compound in animal models?

  • Methodology :

  • IACUC Compliance : Adhere to ARRIVE 2.0 guidelines for experimental design (sample size, randomization).
  • Risk Assessment : Include Material Safety Data Sheet (MSDS) data (e.g., LD₅₀, ecotoxicity) in protocols.
  • Transparency : Disclose conflicts of interest and funding sources in publications, per ACS Ethical Guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ac-DL-Abu-OH
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